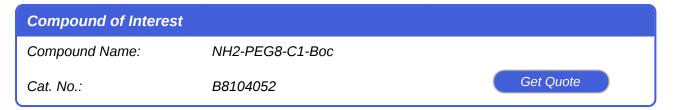


In-Depth Technical Guide: NH2-PEG8-C1-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **NH2-PEG8-C1-Boc**, a bifunctional polyethylene glycol (PEG) linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, and application in PROTAC synthesis, and provides exemplary experimental protocols.

Introduction

NH2-PEG8-C1-Boc is a monodisperse PEG linker containing a terminal primary amine (NH2) and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The eight-unit PEG chain imparts desirable pharmacokinetic properties, such as increased solubility and improved in vivo stability, to the resulting PROTAC molecules. The terminal amine allows for conjugation to a ligand for a target protein of interest (POI), while the Boc-protected acid, after deprotection, can be coupled to a ligand for an E3 ubiquitin ligase.

Chemical Identity and Properties

While a definitive CAS number for **NH2-PEG8-C1-Boc** is not consistently reported across major chemical suppliers, it is commonly identified by the product number HY-135943 and its systematic IUPAC name.

Table 1: Chemical and Physical Properties



Property	Value	Reference
Common Name	NH2-PEG8-C1-Boc	N/A
IUPAC Name	tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(N/A
Molecular Formula	C22H45NO10	[1]
Molecular Weight	483.59 g/mol	[1]
Appearance	Colorless to light yellow oil/liquid	[2]
Solubility	Soluble in Water, DMSO, Dichloromethane (DCM), Dimethylformamide (DMF)	[3]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[1]

Application in PROTAC Synthesis

NH2-PEG8-C1-Boc serves as a versatile linker in the modular synthesis of PROTACs. The general strategy involves the sequential coupling of the POI ligand and the E3 ligase ligand to the PEG linker.

General Synthesis Workflow

The synthesis of a PROTAC using **NH2-PEG8-C1-Boc** typically follows these steps:

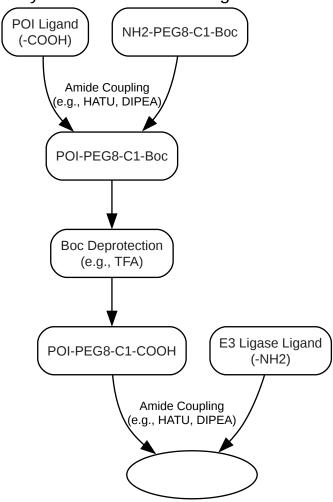
- Amide Bond Formation: The primary amine of NH2-PEG8-C1-Boc is coupled with the carboxylic acid of the POI ligand using standard peptide coupling reagents.
- Boc Deprotection: The Boc protecting group is removed from the other end of the PEG linker under acidic conditions to reveal a free carboxylic acid.



 Second Amide Bond Formation: The newly exposed carboxylic acid is then coupled to the amine-functionalized E3 ligase ligand.

This workflow is illustrated in the following diagram:

PROTAC Synthesis Workflow using NH2-PEG8-C1-Boc



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Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following are exemplary protocols for the synthesis of a PROTAC using an amine-functionalized PEG linker like **NH2-PEG8-C1-Boc**. These may require optimization for specific substrates.



Protocol 1: Amide Coupling of POI Ligand to NH2-PEG8-C1-Boc

Objective: To couple a carboxylic acid-functionalized POI ligand to the primary amine of the PEG linker.

Materials:

- POI Ligand with a carboxylic acid group (1.0 eq)
- NH2-PEG8-C1-Boc (1.1 eq)
- HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- · Nitrogen atmosphere

Procedure:

- Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
- Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
- Add NH2-PEG8-C1-Boc to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.



 Purify the crude product by flash column chromatography to yield the POI-PEG8-C1-Boc intermediate.

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the free carboxylic acid.

Materials:

- POI-PEG8-C1-Boc intermediate
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

Procedure:

- Dissolve the POI-PEG8-C1-Boc intermediate in DCM.
- Add TFA (typically 20-50% v/v) to the solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitor the reaction by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- The resulting amine salt (POI-PEG8-C1-COOH) is often used in the next step without further purification.

Protocol 3: Coupling of E3 Ligase Ligand

Objective: To couple the deprotected intermediate with an amine-functionalized E3 ligase ligand.

Procedure:



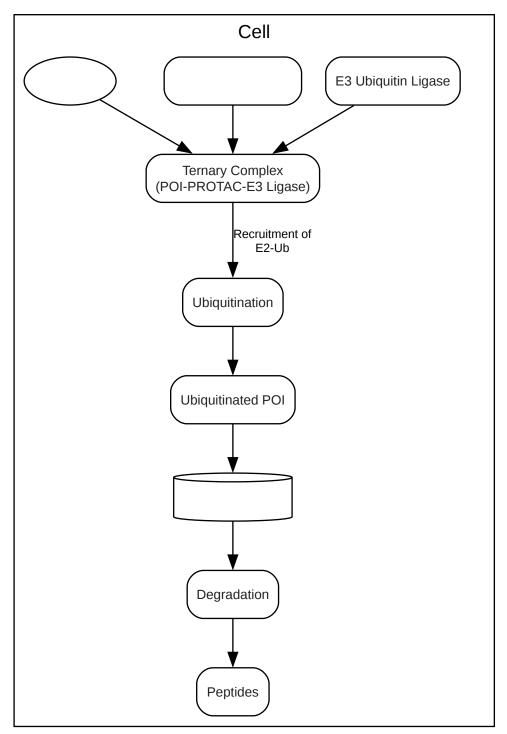
- Follow the procedure outlined in Protocol 4.1, using POI-PEG8-C1-COOH and the aminefunctionalized E3 ligase ligand as the coupling partners.
- Purify the final PROTAC by preparative HPLC to obtain the desired product.

Signaling Pathway in PROTAC Action

The synthesized PROTAC, incorporating the **NH2-PEG8-C1-Boc** linker, facilitates the degradation of the target protein of interest through the ubiquitin-proteasome system.



Mechanism of PROTAC-mediated Protein Degradation



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Caption: PROTAC-mediated protein degradation pathway.



Conclusion

NH2-PEG8-C1-Boc is a valuable tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure and desirable physicochemical properties make it an ideal linker for the rational design and synthesis of effective PROTACs. The experimental protocols provided herein offer a foundation for the successful implementation of this linker in PROTAC development programs.

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References

- 1. NH2-PEG8-C1-Boc | TargetMol [targetmol.com]
- 2. BocNH-PEG8-CH2CH2NH2 CAS#: 1052207-59-6 [amp.chemicalbook.com]
- 3. t-boc-N-amido-PEG8-amine, 1052207-59-6 | BroadPharm [broadpharm.com]
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